[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone
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Overview
Description
[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone is a complex organic compound that features a benzoimidazole ring, a piperidine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone typically involves multiple steps, starting with the preparation of the benzoimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoimidazole intermediate . The final step involves the attachment of the cyclohexyl group, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone can undergo various types of chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoimidazole ring typically yields N-oxides, while reduction can lead to various reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The benzoimidazole ring is known for its biological activity, and the addition of the piperidine and cyclohexyl groups can enhance its pharmacokinetic properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing benzoimidazole rings have shown promise as antiviral, anticancer, and antimicrobial agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone involves its interaction with various molecular targets. The benzoimidazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The cyclohexyl group can provide additional hydrophobic interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-benzylidene-amines: These compounds also contain a benzoimidazole ring and are studied for their biological activity.
[4-(1H-Benzoimidazol-2-yl)-aniline]: This compound features a benzoimidazole ring and an aniline group, and is known for its pharmacological properties.
Uniqueness
What sets [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone apart is the combination of the benzoimidazole, piperidine, and cyclohexyl groups. This unique structure provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a pharmacological agent .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHFWQHFVBMDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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